molecular formula C33H34O4S B12073101 Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose

Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose

Cat. No.: B12073101
M. Wt: 526.7 g/mol
InChI Key: WGAOZACWMVPQOY-UHFFFAOYSA-N
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Description

Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose is a complex carbohydrate derivative with significant applications in the biomedical sector. It is known for its role in the advancement of pharmaceuticals targeting various medical conditions. The compound has a molecular formula of C33H34O4S and a molecular weight of 526.69 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The process begins with the benzylation of hydroxyl groups at positions 2, 3, and 4 of the rhamnopyranose ringThe reaction conditions often involve the use of benzyl chloride and sodium hydride in an aprotic solvent such as dimethylformamide (DMF) under inert atmosphere.

Industrial Production Methods

Industrial production of Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzyl protecting groups.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deprotected rhamnopyranose derivatives.

    Substitution: Various functionalized rhamnopyranose derivatives.

Scientific Research Applications

Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Investigated for its role in carbohydrate metabolism and enzyme interactions.

    Medicine: Explored for its potential in drug development, particularly in targeting diseases related to carbohydrate metabolism.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose involves its interaction with specific enzymes and receptors in the body. The compound’s structure allows it to mimic natural carbohydrates, thereby influencing various biochemical pathways. The phenylthio group plays a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside: Similar in structure but differs in the sugar moiety.

    Phenyl 2,3,4-tri-O-benzyl-alpha-L-thiorhamnopyranose: An isomer with different stereochemistry at the anomeric carbon.

Uniqueness

Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose is unique due to its specific configuration and the presence of the phenylthio group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-methyl-3,4,5-tris(phenylmethoxy)-6-phenylsulfanyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAOZACWMVPQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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